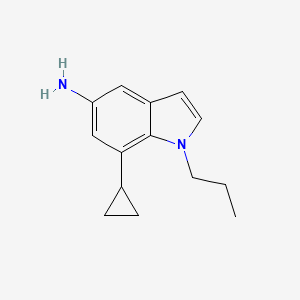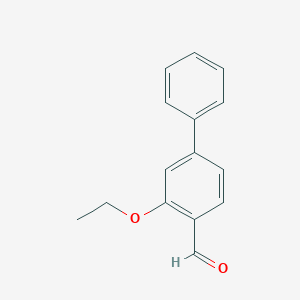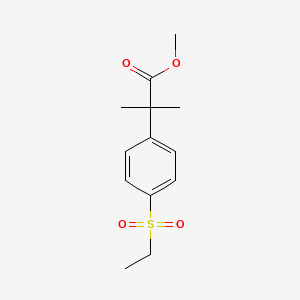![molecular formula C20H25N5O B13872806 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through Cu-catalyzed reactions, microwave-assisted reactions, or pyrrole-based reactions.
Functionalization: The core structure is then functionalized by introducing various substituents.
Final Coupling: The final step involves coupling the functionalized pyrrolo[2,3-d]pyrimidine with 2-methylpropanamide under specific reaction conditions.
Chemical Reactions Analysis
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, showing activity against enzymes like EGFR, Her2, VEGFR2, and CDK2.
Cancer Research: The compound has shown promising cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the ATP-binding site of kinases such as EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound also induces apoptosis by modulating the expression of proapoptotic and antiapoptotic proteins .
Comparison with Similar Compounds
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another natural product with similar structural features, exhibiting anticancer properties.
Sangivamycin: A pyrrolo[2,3-d]pyrimidine derivative with antiviral activity.
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H25N5O/c1-12(2)20(26)22-11-10-21-18-16-13(3)14(4)23-19(16)25-17(24-18)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,22,26)(H2,21,23,24,25) |
InChI Key |
BNPPHTNPFFBYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)



![3-[(2,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B13872756.png)



![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)




